3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H13NO3S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyethylsulfanyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methylphenylamine with maleic anhydride to form the intermediate 1-(4-methylphenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with 2-mercaptoethanol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydroxyethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds and interact with various enzymes and receptors. The pyrrolidine ring provides structural stability and contributes to the compound’s binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)pyrrolidine-2,5-dione: Lacks the hydroxyethylsulfanyl group.
3-[(2-Hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione: Lacks the methylphenyl group.
1-(4-Methylphenyl)-3-(2-hydroxyethyl)pyrrolidine-2,5-dione: Similar structure but different substitution pattern.
Uniqueness
3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of both the hydroxyethylsulfanyl and methylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-hydroxyethylsulfanyl)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-2-4-10(5-3-9)14-12(16)8-11(13(14)17)18-7-6-15/h2-5,11,15H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLTCUATNENRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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